3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide
Description
Properties
CAS No. |
941959-07-5 |
|---|---|
Molecular Formula |
C21H18N4O2 |
Molecular Weight |
358.401 |
IUPAC Name |
3-methyl-N-(2-methylphenyl)-4-oxo-1-phenyl-7H-pyrazolo[3,4-b]pyridine-5-carboxamide |
InChI |
InChI=1S/C21H18N4O2/c1-13-8-6-7-11-17(13)23-21(27)16-12-22-20-18(19(16)26)14(2)24-25(20)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,22,26)(H,23,27) |
InChI Key |
JFVOZQKWDSYZHV-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NC(=O)C2=CNC3=C(C2=O)C(=NN3C4=CC=CC=C4)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors, suggesting that this compound may also interact with various biological targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It is likely that it interacts with its targets in a manner similar to other indole derivatives. These compounds typically bind to their targets, causing conformational changes that can affect the function of the target protein.
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. These activities suggest that this compound may affect a wide range of biochemical pathways.
Scientific Research Applications
The compound 3-methyl-4-oxo-1-phenyl-N-(o-tolyl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxamide is a member of the pyrazolo[3,4-b]pyridine family, which has garnered attention for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. This article will explore its scientific research applications, including its biological activity, synthesis methods, and potential therapeutic uses.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-b]pyridine derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : These compounds may inhibit specific kinases involved in cancer cell proliferation and survival pathways. Research has shown that derivatives can induce apoptosis in various cancer cell lines by modulating signaling pathways such as PI3K/Akt and MAPK .
- Case Studies : In vitro studies demonstrated that certain derivatives of pyrazolo[3,4-b]pyridine effectively inhibited the growth of breast cancer and leukemia cells, suggesting their potential as lead compounds for further development in cancer therapy .
Anti-inflammatory Properties
The anti-inflammatory effects of pyrazolo[3,4-b]pyridine derivatives have been documented in several studies:
- Inflammatory Models : In animal models of inflammation, these compounds have shown to reduce markers such as TNF-alpha and IL-6, indicating a potential role in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
Research has also explored the antimicrobial properties of this compound:
- Broad-Spectrum Activity : Studies indicate that pyrazolo[3,4-b]pyridine derivatives possess broad-spectrum antimicrobial activity against various bacterial strains, including resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
Synthetic Pathways
The synthesis of this compound typically involves multi-step reactions:
- Formation of Pyrazole Ring : The initial step often includes the condensation of appropriate hydrazines with carbonyl compounds to form the pyrazole ring.
- Functionalization : Subsequent steps involve the introduction of phenyl and o-tolyl groups through electrophilic aromatic substitution reactions.
- Carboxamide Formation : The final step usually involves the conversion of a carboxylic acid derivative to a carboxamide using coupling agents such as EDC or DCC.
Yield and Purity
Typical yields for synthesizing this compound range from 60% to 85%, depending on the reaction conditions and purification methods employed (e.g., recrystallization or chromatography) to ensure high purity levels suitable for biological testing.
Clinical Trials
As research progresses, there is potential for clinical trials to evaluate the efficacy and safety of this compound in humans. The promising results from preclinical studies warrant further investigation into its therapeutic applications.
Structure-Activity Relationship Studies
Continued exploration into the structure-activity relationships (SAR) of this compound could lead to the development of more potent derivatives with enhanced selectivity for specific biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Pyrazolo[3,4-b]Pyridine Derivatives
Key Findings:
Carboxamide vs. Carboximidamide: Carboximidamide derivatives (e.g., compounds in ) show stronger antimicrobial activity due to hydrogen-bonding interactions with microbial targets, whereas carboxamides (like the target compound) may prioritize metabolic stability .
Synthetic Efficiency: The target compound’s synthesis likely employs multicomponent domino reactions (similar to ), which streamline access to the 4,7-dihydro core. In contrast, older methods require isolation of intermediates, reducing scalability .
Pharmacological Implications :
- The 3-methyl and 4-oxo groups are conserved in active analogs (e.g., antiproliferative derivatives in ), suggesting these moieties are critical for binding to cellular targets like kinases or DNA topoisomerases.
- The ortho-methyl substitution on the aryl ring (o-tolyl) may sterically hinder interactions compared to para-substituted analogs (e.g., 4-methoxyphenyl in ), but this could reduce off-target effects .
Preparation Methods
Cyclocondensation of Heterocyclic Precursors
A widely adopted method involves the condensation of 5-amino-3-methyl-1-phenylpyrazole with β-keto esters or diketones. For instance, reaction with ethyl acetoacetate in acetic anhydride at reflux (100–120°C, 6–8 hours) generates the dihydropyridine ring via a Knorr-type cyclization. This step typically yields the 4-oxo-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine intermediate with a methyl group at position 3 and phenyl group at position 1. The reaction’s regioselectivity arises from the electron-withdrawing effect of the pyrazole nitrogen, directing cyclization to position 4.
Palladium-Catalyzed Aminocarbonylation
Recent advances employ palladium-catalyzed aminocarbonylation to introduce the carboxamide moiety at position 5. Starting from 5-iodo-3-methyl-1-phenyl-4,7-dihydro-1H-pyrazolo[3,4-b]pyridin-4-one, reaction with o-toluidine under CO atmosphere (generated ex situ via COware® technology) in the presence of Pd(OAc)₂ (5 mol%) and Xantphos (5 mol%) achieves selective C-5 functionalization. This method circumvents the need for toxic CO gas handling, with yields reaching 93% under optimized conditions (toluene, 100°C, 18 hours).
Carboxamide Functionalization at Position 5
Direct Aminocarbonylation Protocol
The palladium-mediated approach (Section 1.2) represents the most efficient route to install the N-(o-tolyl)carboxamide group. Critical parameters include:
- Catalyst loading : 5 mol% Pd(OAc)₂ and Xantphos for optimal turnover
- Base : Sodium carbonate (3 equivalents) to scavenge HI byproducts
- Solvent : Toluene enhances solubility of aromatic intermediates
Comparative studies demonstrate that electron-rich amines like o-toluidine require prolonged reaction times (18 hours vs. 15 minutes for benzylamine derivatives) to achieve >90% conversion, likely due to steric hindrance from the ortho-methyl group.
Stepwise Acylation-Condensation Approach
An alternative pathway involves initial synthesis of 5-carboxylic acid derivatives followed by coupling with o-toluidine. For example:
- Hydrolysis of 5-cyano intermediates (e.g., via H₂SO₄/H₂O at 80°C) to yield carboxylic acids
- Activation with thionyl chloride to form acyl chlorides
- Reaction with o-toluidine in dichloromethane (0°C to room temperature, 12 hours)
While this method offers flexibility in amine selection, it suffers from lower overall yields (55–65%) compared to single-step aminocarbonylation.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) shows ≥98% purity for aminocarbonylation products, compared to 92–95% for stepwise synthesis routes.
Comparative Evaluation of Synthetic Routes
| Parameter | Cyclocondensation-Aminocarbonylation | Stepwise Acylation |
|---|---|---|
| Total Yield | 78–85% | 55–65% |
| Reaction Steps | 2 | 3–4 |
| Purification Difficulty | Moderate | High |
| Scalability | >100 g demonstrated | <50 g practical |
The palladium-catalyzed route demonstrates clear advantages in efficiency and scalability, though requires specialized equipment for CO handling.
Industrial-Scale Process Considerations
For kilogram-scale production:
Q & A
Basic: What are the key synthetic pathways for this compound, and how can reaction parameters be optimized for higher yields?
Methodological Answer:
Synthesis typically involves multi-step reactions, including cyclization, condensation, and functionalization. Critical parameters include:
- Solvent selection (e.g., dimethyl sulfoxide for polar intermediates, ethanol for milder conditions) .
- Temperature control (e.g., reflux conditions for cyclization steps) .
- Catalysts (e.g., acetic acid for imine formation) .
Optimization can be achieved via Design of Experiments (DoE) to systematically vary parameters (e.g., factorial design) and identify optimal conditions with minimal experimental runs .
Basic: Which spectroscopic techniques are most effective for characterizing this compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm substituent positions and hydrogen bonding patterns .
- Mass Spectrometry (MS): Determine molecular weight and fragmentation pathways to validate the backbone structure .
- Infrared (IR) Spectroscopy: Identify functional groups (e.g., carbonyl stretches at ~1700 cm) .
Data interpretation should cross-reference calculated spectra from computational tools (e.g., DFT) to resolve ambiguities .
Advanced: How can computational chemistry methods be integrated into studying reactivity and biological interactions?
Methodological Answer:
- Density Functional Theory (DFT): Calculate reaction pathways to predict intermediates and transition states, reducing trial-and-error experimentation .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for bioactivity assays .
- Molecular Dynamics (MD): Analyze conformational stability in solvent environments to guide solubility improvements .
Advanced: What experimental design strategies optimize reaction conditions efficiently?
Methodological Answer:
- Factorial Design: Test interactions between variables (e.g., temperature, solvent ratio) to identify synergistic effects .
- Response Surface Methodology (RSM): Model non-linear relationships to pinpoint maxima/minima in yield or purity .
- High-Throughput Screening (HTS): Use microreactors to rapidly assess parameter combinations .
These methods minimize resource expenditure while maximizing data quality .
Advanced: How should researchers resolve contradictory data in spectroscopic or bioactivity results?
Methodological Answer:
- Triangulation: Cross-validate using multiple techniques (e.g., NMR + X-ray crystallography) to confirm structural assignments .
- Feedback Loops: Reconcile experimental and computational data (e.g., adjusting DFT parameters to match observed NMR shifts) .
- Replicate Studies: Conduct independent replicates under controlled conditions to rule out procedural artifacts .
Advanced: How does 3D conformation influence physicochemical properties, and what techniques elucidate these relationships?
Methodological Answer:
- X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks to correlate structure with solubility .
- Solid-State NMR: Probe conformational dynamics in crystalline vs. amorphous forms .
- Solvent-Accessible Surface Area (SASA) Calculations: Predict hydrophobicity and bioavailability from MD simulations .
Advanced: How can intermediate purity be monitored during multi-step synthesis?
Methodological Answer:
- Chromatographic Techniques: Use HPLC or TLC with UV/fluorescence detection to track intermediates .
- In-line Analytics: Implement PAT (Process Analytical Technology) for real-time monitoring of reaction progress .
- Side Reaction Mitigation: Employ scavenger resins or gradient purification to isolate unstable intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
